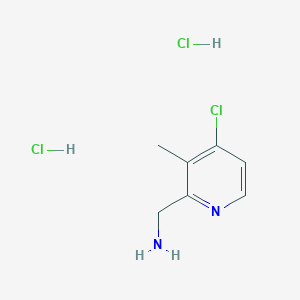
1-(4-Chloro-3-methylpyridin-2-yl)methanaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-3-methylpyridin-2-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C7H9ClN2·2HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its pyridine ring substituted with a chloro and methyl group, making it a valuable intermediate in organic synthesis .
Preparation Methods
The synthesis of 1-(4-Chloro-3-methylpyridin-2-yl)methanaminedihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-3-methylpyridine.
Amination: The pyridine derivative undergoes amination using reagents such as ammonia or amines under controlled conditions to introduce the methanamine group.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Chloro-3-methylpyridin-2-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-3-methylpyridin-2-yl)methanaminedihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and enzyme interactions, particularly those involving pyridine derivatives.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methylpyridin-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyridine ring allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
1-(4-Chloro-3-methylpyridin-2-yl)methanaminedihydrochloride can be compared with other similar compounds, such as:
4-Chloro-3-methylpyridine: The starting material for the synthesis of the compound, which lacks the methanamine group.
4-Chloro-3-methylpyridine N-oxide: An oxidized derivative with different chemical properties and applications.
4-Chloro-3-methylpyridine-2-carboxylic acid: A carboxylated derivative used in different synthetic pathways.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11Cl3N2 |
|---|---|
Molecular Weight |
229.5 g/mol |
IUPAC Name |
(4-chloro-3-methylpyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H9ClN2.2ClH/c1-5-6(8)2-3-10-7(5)4-9;;/h2-3H,4,9H2,1H3;2*1H |
InChI Key |
REWMHUNOCPLGHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1CN)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















